molecular formula C18H14N4O3 B11310328 8-methyl-4-phenyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

8-methyl-4-phenyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

Cat. No.: B11310328
M. Wt: 334.3 g/mol
InChI Key: OIWWRKQOOFJTQH-UHFFFAOYSA-N
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Description

8-METHYL-4-PHENYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with a phenyl group, a methyl group, and a tetrazole moiety. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-4-PHENYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base, such as potassium carbonate.

    Attachment of the Tetrazole Moiety: The tetrazole moiety can be introduced through a click chemistry approach, involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, green solvents, and more efficient catalysts to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

8-METHYL-4-PHENYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

8-METHYL-4-PHENYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-METHYL-4-PHENYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.

    3(5)-Substituted Pyrazoles: These compounds also contain heterocyclic moieties and are studied for their medicinal properties.

    Indole Derivatives: Indole derivatives have structural similarities and are known for their diverse pharmacological activities.

Uniqueness

8-METHYL-4-PHENYL-7-[(1H-1,2,3,4-TETRAZOL-5-YL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the presence of the tetrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

8-methyl-4-phenyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C18H14N4O3/c1-11-15(24-10-16-19-21-22-20-16)8-7-13-14(9-17(23)25-18(11)13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,21,22)

InChI Key

OIWWRKQOOFJTQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=NNN=N4

Origin of Product

United States

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